N-Methyl-2-(quinolin-8-yl)ethan-1-amine

NNMT inhibition Medicinal chemistry Quinoline SAR

Medicinal chemistry teams developing NNMT inhibitors face supply risks with single-source or discontinued 8-quinolineethylamine analogs, risking SAR campaign delays. This compound resolves both supply and design bottlenecks: - Consistently available at ≥98% purity from multiple vendors, eliminating single-point sourcing failure. - The N-methyl-ethyl linker and 8-quinoline scaffold deliver proven NNMT Ki values down to 0.501 nM (BindingDB). - Physicochemical profile (HBD=1) favors CNS penetration, making it the preferred building block for brain-penetrant inhibitor design.

Molecular Formula C12H14N2
Molecular Weight 186.25 g/mol
Cat. No. B13356997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-2-(quinolin-8-yl)ethan-1-amine
Molecular FormulaC12H14N2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCNCCC1=CC=CC2=C1N=CC=C2
InChIInChI=1S/C12H14N2/c1-13-9-7-11-5-2-4-10-6-3-8-14-12(10)11/h2-6,8,13H,7,9H2,1H3
InChIKeyFVNQXKLDLURWHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-2-(quinolin-8-yl)ethan-1-amine: Identity & Supply


N-Methyl-2-(quinolin-8-yl)ethan-1-amine (CAS 1249108-97-1, molecular formula C₁₂H₁₄N₂, MW 186.25 g/mol) is a quinoline-based secondary amine featuring an N-methylated ethylamino side chain attached to the 8-position of the quinoline ring . This structural motif places it within the 8-substituted quinolineethylamine class, which has been explored as a scaffold for nicotinamide N-methyltransferase (NNMT) inhibitors and other medicinal chemistry programs [1]. The compound is commercially available from multiple vendors at purities typically ≥95% (often 97–98%), making it a synthetically tractable intermediate for structure–activity relationship (SAR) campaigns .

Scaffold
NNMT inhibitor pharmacophore; N-methyl C2-ethylamino quinoline
Workflow
SAR campaigns, quaternization for quinolinium inhibitors
Supply context
Multi-source, high-purity supply for repeat-buy procurement

N-Methyl-2-(quinolin-8-yl)ethan-1-amine: Why Generics Fail


In-class 8-aminoquinoline derivatives exhibit vastly different biological activity profiles depending on the length of the aminoalkyl linker and the degree of N-substitution. For example, the primary amine analogue 2-(quinolin-8-yl)ethan-1-amine (CAS 910381-50-9) shows only weak inhibition of monoamine oxidase A (MAO-A IC₅₀ > 100 µM) [1], whereas N-methylated quinolinium scaffolds with an ethyl linker achieve low-micromolar NNMT inhibition (IC₅₀ ~1 µM) and can be further optimized to sub-nanomolar potency (Ki = 0.501 nM) through rational design [2][3]. The presence of the N-methyl group on the ethylamine side chain alters both the basicity and conformational flexibility of the molecule, directly impacting binding-site complementarity and metabolic stability [2]. Consequently, substituting a closely related 8-quinolineethanamine analogue without the N-methyl motif or with a different linker length risks a complete loss of the desired pharmacological profile.

Target compound
N-Methyl, C2-ethyl linker

Essential N-methylation enables binding-site complementarity; C2-linker supports target engagement.

Primary amine / C1-linker
Unmethylated or shorter linker

Primary amine analogue shows weak target interaction; C1-linker may shift potency profile significantly.

Target HBD profile

Single hydrogen bond donor (HBD = 1) may support CNS permeability predictions.

Analog HBD profile

Higher HBD count (≥2) in analogues can alter permeability; not directly interchangeable for CNS research.

N-Methyl-2-(quinolin-8-yl)ethan-1-amine: Evidence vs. Analogs


NNMT Inhibition: vs. Primary Amine Analog

The N-methylated derivative serves as the core scaffold for potent NNMT inhibitors, whereas the primary amine analogue displays negligible activity. In a fluorescence-based NNMT inhibition assay, the quinolinium scaffold incorporating the N-methyl-2-(quinolin-8-yl)ethan-1-amine motif achieved IC₅₀ values in the low micromolar range (IC₅₀ ~1 µM), and further elaboration yielded a compound with Ki = 0.501 nM [1][2]. In contrast, the primary amine analogue 2-(quinolin-8-yl)ethan-1-amine is essentially inactive against NNMT (IC₅₀ > 100 µM in a related enzyme assay context) [3].

NNMT Inhibition
Cross-study comparable
Target scaffold IC₅₀ ~1 µM; optimized derivative Ki = 0.501 nM vs primary amine IC₅₀ > 100 µM
Supports NNMT-targeted studies; N-methylation critical for binding engagement
Fluorescence-based assay; further elaboration needed for sub-nM activity
NNMT inhibition Medicinal chemistry Quinoline SAR

Linker Length Impact: C2 vs. C1 Analogues

The two-carbon ethyl linker in N-Methyl-2-(quinolin-8-yl)ethan-1-amine provides optimal spacing for NNMT substrate-binding site interactions. SAR studies demonstrate that quinolinium analogues with a C2-ethyl linker exhibit superior docking scores and experimental IC₅₀ values compared to C1-methyl linker analogues [1]. While direct head-to-head IC₅₀ data for the free base forms is limited, the C2-linker scaffold consistently yields low µM NNMT inhibition (IC₅₀ ~1–5 µM), whereas the C1-linker analogue N-methyl-1-(quinolin-8-yl)methanamine (CAS 60843-63-2) typically shows reduced activity when incorporated into analogous quinolinium structures [1].

Linker Length
Class-level inference
C2-ethyl linker: IC₅₀ ~1–5 µM; C1-methyl linker: typically >10 µM or inactive
Linker context critical for NNMT inhibition; C2-linker supports target engagement
SAR from quinolinium series; direct free-base comparison limited
Linker SAR Quinoline NNMT inhibitors Scaffold optimization

Drug-Likeness: HBD and Lipophilicity Comparison

N-Methylation reduces the hydrogen bond donor count (HBD) from 2 to 1 relative to the primary amine analogue 2-(quinolin-8-yl)ethan-1-amine, while maintaining the same number of hydrogen bond acceptors (HBA = 2) and rotatable bonds (2) . This single HBD in the target compound is advantageous for CNS drug discovery and membrane permeation, aligning with Lipinski's rule-of-five criteria [1]. The N-methyl group also increases the calculated logP by approximately 0.5 units relative to the primary amine, which can enhance passive permeability without drastically altering aqueous solubility.

Drug-Likeness
Class-level inference
HBD = 1 (target) vs HBD = 2 (primary amine); estimated ΔlogP ≈ +0.5
Reduced HBD may support CNS permeability prediction in research models
Calculated properties; experimental validation recommended
Drug-likeness Physicochemical properties Oral bioavailability

Commercial Purity and Supply Consistency: N-Methyl-2-(quinolin-8-yl)ethan-1-amine vs. Less Available Analogues

N-Methyl-2-(quinolin-8-yl)ethan-1-amine is widely stocked by established vendors (e.g., Leyan, CymitQuimica) at purities of 97–98% , whereas the closely related N-methyl-1-(quinolin-8-yl)methanamine (C1-linker) shows limited commercial availability and is often listed as a discontinued or catalog-only item . This supply stability directly impacts repeat-buy procurement timelines for large-scale SAR campaigns or scale-up synthesis.

Supply & Purity
Data to verify
≥97% purity from multiple vendors; C1-linker analogue limited/discontinued
Supports procurement planning; multi-source supply may reduce sourcing risk
Supplier-reported data; independent verification recommended
Chemical procurement Purity benchmarking Supply chain reliability

N-Methyl-2-(quinolin-8-yl)ethan-1-amine: Key Applications


NNMT Inhibitor Lead Optimization

The N-methyl-2-(quinolin-8-yl)ethan-1-amine scaffold provides the essential C2-ethyl linker and N-methyl pharmacophore required for potent NNMT inhibition. Medicinal chemistry teams can use this compound as a starting point for quaternization to generate quinolinium inhibitors with low µM to sub-nM Ki values (J. Med. Chem. 2017; BindingDB Ki = 0.501 nM) [1][2]. The scaffold's proven SAR tractability supports systematic optimization of substituents on the quinoline ring and the amine side chain to improve potency, selectivity, and ADME properties.

CNS Drug Discovery with Reduced HBD

With a single hydrogen bond donor (HBD = 1), N-Methyl-2-(quinolin-8-yl)ethan-1-amine is intrinsically more suitable for CNS penetration than its primary amine analogue (HBD = 2). This physicochemical advantage makes it the preferred 8-quinolineethylamine building block for designing brain-penetrant kinase inhibitors, neurotransmitter receptor ligands, or epigenetic enzyme inhibitors where CNS exposure is critical.

Reliable Supply for Library Synthesis

The consistent commercial availability at ≥97% purity from multiple vendors ensures that N-Methyl-2-(quinolin-8-yl)ethan-1-amine can be procured in reproducible quality for parallel library synthesis, high-throughput screening (HTS) follow-up, and large-scale SAR campaigns. The reliable supply chain contrasts with closely related C1-linker analogues that are often discontinued or single-source, reducing the risk of project delays due to sourcing failures.

Selective NNMT Inhibitor Design

The 8-quinolineethylamine scaffold has been shown to engage the NNMT substrate-binding site selectively over other methyltransferases (e.g., DOT1L, PRMT7) when appropriately functionalized (BindingDB data: NNMT Ki = 0.501 nM vs. DOT1L IC₅₀ = 1.3 µM, >2,500-fold selectivity) [2]. This selectivity profile makes N-Methyl-2-(quinolin-8-yl)ethan-1-amine a validated starting point for developing isoform-selective NNMT inhibitors for metabolic disease and oncology indications.

Application
Selection Property
Validation Focus
NNMT inhibitor SAR studies
N-methyl C2-ethyl pharmacophore context
NNMT inhibition assay validation
CNS research model compound selection
Reduced HBD profile
CNS permeability prediction
Library synthesis procurement
Multi-source commercial availability
Purity and supply-chain consistency
NNMT selectivity profiling
Scaffold selectivity profile
Methyltransferase isoform selectivity assessment
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